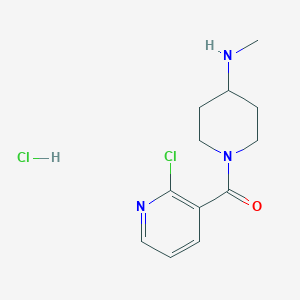

(2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride

Description

Properties

IUPAC Name |

(2-chloropyridin-3-yl)-[4-(methylamino)piperidin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O.ClH/c1-14-9-4-7-16(8-5-9)12(17)10-3-2-6-15-11(10)13;/h2-3,6,9,14H,4-5,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOMJFMXPBNTOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride typically involves multiple steps. One common method starts with the preparation of 2-chloropyridine, which is then reacted with 4-(methylamino)piperidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is often purified using techniques like crystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridines .

Scientific Research Applications

(2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarity Analysis

The following compounds exhibit high structural similarity (≥0.78 Tanimoto coefficient) to the target molecule, as derived from , and 5:

Pharmacological and Physicochemical Implications

Aromatic Group Variations

- Chloropyridine vs. Naphthyl/Phenyl : The 2-chloropyridin-3-yl group in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) compared to phenyl or naphthyl groups, which are bulkier and less polarized . Chlorine’s electron-withdrawing effects could also improve metabolic stability over unsubstituted aromatics.

- Benzothiophene Derivatives: Compounds like Raloxifene hydrochloride () share the methanone scaffold but incorporate a benzothiophene ring. These are typically selective estrogen receptor modulators (SERMs), highlighting how aromatic system changes drastically alter therapeutic applications .

Heterocycle and Amino Substituents

- Piperidine vs.

- Methylamino vs. Aminomethyl: The methylamino group at the 4-position of piperidine (target compound) provides a secondary amine for hydrogen bonding, whereas the aminomethyl substituent (1353945-84-2) introduces a primary amine, which may alter solubility and membrane permeability .

Salt Form and Solubility

All compared compounds are hydrochloride salts, suggesting similar solubility profiles in aqueous media. However, logP values likely differ due to substituents; for instance, the naphthyl-containing compound (10320-49-7) may exhibit higher lipophilicity than the target molecule .

Biological Activity

(2-Chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This compound features a chloropyridine moiety and a piperidine ring, which are known to contribute to various pharmacological effects.

Biological Activity

The biological activity of This compound is primarily influenced by its ability to interact with various biological targets. The compound's activity can be categorized into several pharmacological effects:

- Antimicrobial Activity : Compounds with similar structural features have been shown to possess antimicrobial properties, making this compound a candidate for further investigation in this area.

- Central Nervous System (CNS) Effects : The piperidine ring is often associated with CNS activity, including stimulant effects, which may suggest potential applications in treating neurodegenerative diseases or mood disorders.

In silico studies indicate that This compound may exert its biological effects through the following mechanisms:

- Receptor Binding : The compound may interact with specific receptors in the CNS, influencing neurotransmitter pathways.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or metabolic disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps starting from 2-chloropyridine and 4-(methylamino)piperidine. Reaction conditions often include solvents like dichloromethane and various catalysts to enhance yield and purity .

Synthetic Route Example:

- Starting Materials : 2-chloropyridine and 4-(methylamino)piperidine.

- Reaction Conditions : Use of dichloromethane as a solvent at controlled temperatures.

- Purification : Techniques such as crystallization or chromatography are employed to isolate the final product.

Comparative Analysis with Similar Compounds

A comparison of This compound with structurally similar compounds reveals its unique potential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylpyridine | Methyl group on pyridine | Antimicrobial |

| 4-Methylpiperidine | Methyl group on piperidine | CNS stimulant |

| 3-Chloroquinoline | Chlorine on quinoline ring | Antimalarial |

This table highlights that while other compounds exhibit specific activities, the combination of both chloropyridine and piperidine functionalities in our target compound may enhance its binding affinity and selectivity towards biological targets.

Case Studies and Research Findings

Research has shown that compounds similar to This compound have been effective in various preclinical studies:

- Antitumor Effects : A study demonstrated that related compounds exhibited significant antitumor activity by blocking specific signaling pathways involved in tumor growth .

- Neuroprotective Effects : Another investigation indicated that piperidine derivatives could protect neuronal cells from oxidative stress, suggesting potential for neurodegenerative disease treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and reaction conditions for (2-chloropyridin-3-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride?

- Methodology : The synthesis typically involves coupling 2-chloropyridine-3-carboxylic acid derivatives with 4-(methylamino)piperidine intermediates under basic conditions. For example:

- Reagents : Use bases like sodium hydride or potassium carbonate to facilitate nucleophilic substitution.

- Conditions : Reactions are often conducted in anhydrous solvents (e.g., dichloromethane or THF) under nitrogen atmosphere to prevent hydrolysis .

- Post-synthesis : Acidification with HCl yields the hydrochloride salt. Purification via recrystallization (ethanol/water) achieves >95% purity .

Q. How should researchers handle purification and characterization of this compound?

- Purification : Use column chromatography (silica gel, eluent: chloroform/methanol gradient) or preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile).

- Characterization :

- NMR : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on piperidine N-methyl (δ ~2.3 ppm) and pyridine chlorine coupling patterns .

- Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup> m/z ~308) and HRMS validate molecular weight .

- Elemental Analysis : Verify chloride content via ion chromatography .

Q. What safety protocols are critical during experimental handling?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection in poorly ventilated areas .

- Storage : Keep in airtight glass containers at 2–8°C, away from light and moisture. Incompatible with strong oxidizers (e.g., KMnO4) .

- Spills : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

Advanced Research Questions

Q. How does the compound’s reactivity vary under oxidative or reductive conditions?

- Oxidation : The pyridine ring resists oxidation, but the piperidine N-methyl group may form N-oxide derivatives with H2O2 or mCPBA (yield: 60–70%) .

- Reduction : Catalytic hydrogenation (Pd/C, H2) reduces the pyridine ring to piperidine, altering pharmacological activity. Monitor by TLC (Rf shift from 0.5 to 0.2 in ethyl acetate) .

Q. What strategies resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in IC50 values (e.g., 10 nM vs. 150 nM for kinase inhibition) may arise from:

- Assay Conditions : Differences in ATP concentration (1 mM vs. 100 µM) or buffer pH .

- Solubility : Use DMSO stock solutions ≤10 mM to avoid precipitation in aqueous media .

- Validation : Cross-test with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can researchers assess the compound’s stability in biological matrices?

- Experimental Design :

- Incubation : Spike compound into plasma/PBS (37°C, 24 hrs).

- Analysis : LC-MS/MS quantifies degradation products (e.g., hydrolyzed piperidine).

- Findings : Half-life <4 hrs in plasma due to esterase activity; stabilize with protease inhibitors .

Q. What computational methods predict interactions with biological targets?

- Docking : Use Schrödinger Suite or AutoDock Vina to model binding to kinase ATP pockets. Focus on chlorine’s halogen bonding with hinge regions .

- MD Simulations : AMBER or GROMACS simulate binding stability (>50 ns trajectories). Validate with experimental IC50 correlations (R<sup>2</sup> >0.7) .

Data Contradiction Analysis

Q. Why do synthetic yields vary between 40% and 85% in published protocols?

- Critical Factors :

- Base Selection : NaH (yield 75%) vs. K2CO3 (yield 50%) in coupling steps .

- Solvent Purity : Anhydrous THF (yield 80%) vs. technical-grade (yield 60%) due to water-mediated side reactions .

- Mitigation : Optimize stoichiometry (1.2 eq. amine) and monitor reaction progress via in-situ IR (disappearance of carbonyl peak at 1700 cm<sup>-1</sup>) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.